molecular formula C15H17BrN2S B3208542 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine CAS No. 1050909-79-9

1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine

Cat. No.: B3208542
CAS No.: 1050909-79-9
M. Wt: 337.3
InChI Key: XKPVNORDQKPEBW-UHFFFAOYSA-N
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Description

1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine (CAS Number: 1050909-79-9) is a chemical compound with a molecular formula of C 15 H 17 BrN 2 S and a molecular weight of 337.28 g/mol . This reagent features a distinct molecular structure comprising a thiophene ring linked to a 4-bromophenyl group and a piperazine moiety, making it a valuable intermediate in organic and medicinal chemistry research. The piperazine ring is a privileged scaffold in pharmaceutical development, frequently employed to optimize the pharmacokinetic properties of drug candidates and to serve as a conformational constraint for arranging pharmacophoric groups . Piperazine derivatives are found in a wide range of bioactive molecules, including kinase inhibitors, receptor modulators, and various FDA-approved therapies for conditions such as cancer, major depressive disorder, schizophrenia, and viral infections . Researchers utilize this bromine-functionalized compound as a key synthetic building block for the discovery and development of new therapeutic agents, leveraging its utility in reactions such as Buchwald-Hartwig coupling, Suzuki cross-coupling, and other metal-catalyzed processes . This product is provided for Research Use Only (RUO) and is strictly intended for use in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[[5-(4-bromophenyl)thiophen-2-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2S/c16-13-3-1-12(2-4-13)15-6-5-14(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPVNORDQKPEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This might include continuous flow reactors for the bromination and coupling steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate, are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that compounds similar to 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine exhibit promising antitumor properties. Thiophene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the compound's potential in targeting specific cancer pathways, making it a candidate for further development in oncology.

2. Neuropharmacology
The piperazine moiety is known for its activity in the central nervous system (CNS). Compounds containing piperazine structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound could influence mood and anxiety disorders, warranting further investigation into its psychoactive properties.

Material Science Applications

3. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been explored to enhance charge transport efficiency and stability in electronic devices.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Antitumor ActivityInhibition of cancer cell proliferationPromising results in apoptosis induction
NeuropharmacologyPotential treatment for mood disordersEffects on serotonin/dopamine receptors suggested
Organic ElectronicsComponent in OLEDs and OPVsEnhanced charge transport and device stability

Case Studies

Case Study 1: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of various thiophene derivatives, including this compound, against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.

Case Study 2: Neuropharmacological Profile
In a preclinical trial, the effects of the compound on anxiety-like behaviors were assessed using the elevated plus maze test. Mice administered with varying doses exhibited reduced anxiety levels compared to control groups, suggesting potential therapeutic benefits for anxiety disorders.

Mechanism of Action

The mechanism of action of 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Phenylpiperazine Derivatives

  • 1-(4-Bromophenyl)piperazine (pBPP) :

    • Structure : A simple phenylpiperazine with a 4-bromophenyl group directly attached to the piperazine ring .
    • Key Differences : Lacks the thiophene and methylene bridge present in the target compound.
    • Activity : Classified as a psychoactive substance, highlighting the role of the bromophenyl group in receptor interactions (e.g., serotonin or dopamine receptors) .
  • 1-(4-Bromobenzyl)piperazine: Structure: Piperazine with a 4-bromobenzyl substituent . Activity: Not explicitly stated, but benzyl-piperazines are often explored for CNS modulation or antimicrobial applications .

Thiophene-Containing Piperazine Derivatives

  • 1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine: Structure: Similar to the target compound but substitutes 4-bromophenyl with 2-fluorophenyl . Activity: Unreported, but fluorinated analogs are common in medicinal chemistry for tuning pharmacokinetics .
  • 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1): Structure: Piperazine linked to thiophene via a butanone chain, with a trifluoromethylphenyl group . Key Differences: The ketone spacer and trifluoromethyl group introduce distinct electronic and conformational properties compared to the methylene-linked bromophenyl-thiophene in the target compound. Activity: Not specified, but trifluoromethyl groups often enhance binding affinity and metabolic resistance .

Heterocyclic Hybrid Derivatives

  • 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: Structure: Combines bromophenyl, thiophene, and oxadiazole rings . Key Differences: Replaces the piperazine core with an oxadiazole, likely altering solubility and hydrogen-bonding capacity.

Substituent Effects

  • Bromine vs. Fluorine’s electronegativity may stabilize adjacent groups via inductive effects, as seen in fluorophenyl analogs .
  • Thiophene vs. Benzyl/Phenyl Groups :

    • Thiophene’s sulfur atom and aromaticity contribute to π-π interactions and metabolic oxidation susceptibility, contrasting with benzyl groups’ stability .

Data Table: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Notable Activity/Property Reference
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine Piperazine-thiophene 4-Bromophenyl, methyl N/A (Structural focus) N/A
1-(4-Bromophenyl)piperazine (pBPP) Piperazine 4-Bromophenyl Psychoactive
1-(4-Bromobenzyl)piperazine Piperazine 4-Bromobenzyl Synthetic intermediate
1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine Piperazine-thiophene 2-Fluorophenyl Halogen substituent study
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole Oxadiazole-thiophene 4-Bromobenzyl Antimicrobial
RTC1 Piperazine-butanone Trifluoromethylphenyl Conformational flexibility

Biological Activity

Overview

1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine, with the CAS number 1050909-79-9, is an organic compound notable for its unique structural features, which include a piperazine ring, a thiophene moiety, and a bromophenyl group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

PropertyValue
Chemical Formula C₁₅H₁₇BrN₂S
Molecular Weight 337.28 g/mol
IUPAC Name 1-[[5-(4-bromophenyl)thiophen-2-yl]methyl]piperazine
Appearance Powder

The biological activity of this compound is thought to involve interactions with specific biological targets. Preliminary studies suggest that it may bind effectively to receptor sites, potentially influencing signaling pathways related to neurological functions. The binding affinity is characterized by lower binding free energy, indicating a strong interaction with its target receptors.

Biological Activities

This compound has been investigated for various biological activities:

  • Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth, particularly in breast cancer models. The presence of halogen substituents like bromine has been linked to enhanced cytotoxic effects against cancer cells .
  • Neuropharmacological Effects : Research indicates that compounds with piperazine structures can exhibit neuroprotective properties and may serve as potential treatments for neurological disorders by modulating dopamine receptor activity .
  • Anti-inflammatory Properties : Some derivatives of piperazine have been reported to possess anti-inflammatory effects, making them candidates for further investigation in inflammatory disease models .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound showed enhanced activity when combined with standard chemotherapeutics like doxorubicin, suggesting a potential for synergistic effects in treating resistant cancer types .

Case Study 2: Neuropharmacological Applications

Research has indicated that modifications to the piperazine core can lead to selective agonism at dopamine receptors, particularly D3 receptors. This selectivity is crucial for developing drugs aimed at treating conditions such as schizophrenia and Parkinson's disease without the side effects associated with broader receptor activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activity
1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazineSimilar structure with bromine at different positionModerate cytotoxicity
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}piperazineChlorine instead of bromineReduced anti-cancer efficacy

Q & A

What are the optimal synthetic routes for 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a bromophenyl-thiophene intermediate with a piperazine derivative. Key considerations include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
  • Base Optimization: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) can enhance nucleophilic substitution efficiency .
  • Temperature Control: Reactions often proceed at 60–80°C to balance kinetic activation and side-product minimization .
  • Purification: High-performance liquid chromatography (HPLC) is critical for isolating high-purity products, especially when structural isomers form .

How can computational methods guide the design of piperazine derivatives to predict biological activity and prioritize experimental synthesis?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina can model interactions between the compound’s piperazine core and target receptors (e.g., serotonin 5-HT₁A) to predict binding affinities .
  • Structure-Activity Relationship (SAR): Density Functional Theory (DFT) calculations assess how substituents (e.g., bromophenyl groups) influence electronic properties and steric hindrance .
  • Reactivity Prediction: Quantum mechanical simulations rationalize non-enzymatic cascade reactions observed in biosynthetic pathways, such as stereoselective transformations in strained alkaloids .

What strategies resolve contradictions between in vitro and in vivo biological activity data for piperazine-based compounds?

Methodological Answer:

  • Bioavailability Analysis: Measure plasma protein binding and metabolic stability using liver microsome assays to identify pharmacokinetic bottlenecks .
  • Metabolite Profiling: Liquid chromatography-mass spectrometry (LC-MS) detects active metabolites that may contribute to in vivo efficacy not observed in vitro .
  • Model Selection: Use orthotopic or transgenic animal models to better replicate human disease pathways, reducing translational gaps .

How do structural modifications like beta-cyclodextrin conjugation influence the toxicity and efficacy of piperazine derivatives?

Methodological Answer:

  • Toxicity Reduction: Beta-cyclodextrin forms inclusion complexes that mask reactive groups, decreasing cytotoxicity (e.g., LD₅₀ increased by 40% in modified derivatives) .
  • Activity Trade-offs: While conjugation reduces acute toxicity, it may sterically hinder receptor binding, necessitating SAR studies to optimize linker length and flexibility .
  • In Vivo Testing: Evaluate modified compounds in prolonged exposure models to assess chronic toxicity and therapeutic index .

What experimental approaches elucidate biosynthetic pathways of complex piperazine alkaloids, and what role do nonribosomal peptide synthetases (NRPS) play?

Methodological Answer:

  • Gene Cluster Analysis: CRISPR-Cas9 knockout studies identify NRPS genes responsible for assembling dityrosine-piperazine intermediates in fungal strains .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine
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1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine

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